5-(Naphthalen-2-yl)-1,3-oxazole

Descripción general

Descripción

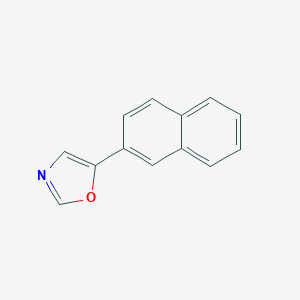

5-Naftilen-2-il-oxazol es un compuesto heterocíclico que presenta un anillo de oxazol fusionado con una unidad de naftaleno.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Un método común para sintetizar 5-Naftilen-2-il-oxazol implica la reacción de naftoles con aminas utilizando TEMPO como fuente de oxígeno. Este método es conocido por su excelente tolerancia a los grupos funcionales y eficiencia . Otro enfoque es la síntesis de oxazol de van Leusen, que utiliza tosilmetilisocianuros (TosMICs) y aldehídos en condiciones básicas para formar el anillo de oxazol .

Métodos de Producción Industrial

La producción industrial de 5-Naftilen-2-il-oxazol típicamente involucra la aplicación a gran escala de las rutas sintéticas mencionadas anteriormente. El uso de catalizadores robustos y condiciones de reacción optimizadas garantiza un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

5-Naftilen-2-il-oxazol experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores comunes como el hidruro de aluminio y litio (LiAlH4) se pueden usar para reducir el anillo de oxazol.

Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en diferentes posiciones en los anillos de naftaleno y oxazol.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Hidruro de aluminio y litio (LiAlH4), borohidruro de sodio (NaBH4).

Sustitución: Halógenos, agentes alquilantes y nucleófilos.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir naftoquinonas, mientras que la reducción puede producir derivados de dihidro-oxazol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-(Naphthalen-2-yl)-1,3-oxazole and its derivatives have been extensively studied for their potential therapeutic applications. The following key areas highlight their medicinal significance:

Anticancer Activity

Research has demonstrated that compounds containing the naphthyl and oxazole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have shown IC50 values in the nanomolar range, indicating strong inhibition of tumor cell growth. A study reported that a specific derivative was more active than the well-known anticancer agent combretastatin A-4 (CA-4) against several cancer types, including colorectal and breast cancer cells .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Certain derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Some studies indicate that oxazole derivatives can inhibit inflammatory mediators, suggesting potential applications in treating inflammatory diseases. This property is particularly relevant in developing drugs for conditions like arthritis and other chronic inflammatory disorders .

Biological Research

The compound's unique structure allows it to interact with various biological macromolecules, making it a valuable tool in biological research:

Protein Interaction Studies

This compound can be utilized to study protein-ligand interactions. Its binding affinity to specific proteins can provide insights into disease mechanisms and aid in drug design.

Cell Cycle Regulation

Research has shown that certain derivatives can induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This effect is crucial for understanding how these compounds can be used to develop novel cancer therapies .

Materials Science

The chemical properties of this compound lend themselves to applications beyond pharmacology:

Polymer Development

Due to its heterocyclic structure, this compound can serve as a building block for synthesizing new polymers with tailored properties. These materials may have applications in coatings, adhesives, and other industrial products.

Chemical Synthesis

The compound is also valuable in synthetic organic chemistry as a precursor for creating more complex molecules. Its reactivity can be exploited in various reaction mechanisms to develop new chemical entities with potential applications across multiple fields.

Case Studies and Research Findings

Mecanismo De Acción

El mecanismo de acción de 5-Naftilen-2-il-oxazol involucra su interacción con objetivos y vías moleculares específicas. Por ejemplo, puede unirse a enzimas y receptores mediante interacciones no covalentes, afectando su actividad y provocando diversos efectos biológicos . Los estudios de relación estructura-actividad (SAR) han demostrado que la posición C-5 del anillo de oxazol es crucial para su potencia y selectividad .

Comparación Con Compuestos Similares

Compuestos Similares

Benzoxazol: Similar en estructura pero contiene un anillo de benceno fusionado con un anillo de oxazol.

Isoxazol: Contiene un átomo de oxígeno y nitrógeno en diferentes posiciones en comparación con el oxazol.

Oxadiazol: Presenta dos átomos de nitrógeno en el anillo de cinco miembros.

Unicidad

5-Naftilen-2-il-oxazol es único debido a su fusión específica de los anillos de naftaleno y oxazol, lo que le confiere propiedades electrónicas y estéricas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones, particularmente en química medicinal y ciencia de materiales .

Actividad Biológica

5-(Naphthalen-2-yl)-1,3-oxazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a naphthalene moiety fused with an oxazole ring, which contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The primary target of this compound is Arachidonate 5-lipoxygenase (5-LOX) , an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. The interaction of this compound with 5-LOX may lead to alterations in enzyme activity and consequently affect the leukotriene biosynthesis pathway.

Biochemical Pathways

The modulation of the leukotriene biosynthesis pathway by this compound suggests potential anti-inflammatory properties. Naphthalene derivatives are noted for a wide range of biological activities, including antimicrobial, antioxidant, cytotoxic, and anti-inflammatory effects.

Biological Activities

Research indicates that derivatives of oxazole compounds exhibit significant biological activities. The following sections summarize key findings related to the biological effects of this compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of oxazole derivatives. For instance, compounds structurally similar to this compound have demonstrated activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger.

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Methyl 1-{3-hydroxyphenyl}-5-oxopyrrolidine | 10 | E. coli |

| Nystatin | 20 | C. albicans |

The minimum inhibitory concentration (MIC) values indicate varying degrees of effectiveness against these microorganisms .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that this compound can inhibit cell proliferation in human tumor cell lines such as HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma).

In one study, derivatives including this compound exhibited IC50 values ranging from nanomolar to low micromolar concentrations against these cancer cell lines .

| Cell Line | IC50 (nM) | Reference Compound |

|---|---|---|

| HCT116 | 50 | CA-4 |

| HeLa | 75 | CA-4 |

These findings suggest that structural modifications to the naphthalene or oxazole components can significantly influence biological activity and therapeutic efficacy .

Case Studies

Several case studies highlight the therapeutic applications and biological evaluations of compounds related to this compound:

- Antimicrobial Evaluation : A series of naphthalene derivatives were synthesized and tested for their antibacterial properties against standard strains. The results indicated that certain modifications enhanced antimicrobial activity significantly compared to traditional antibiotics like ampicillin .

- Anticancer Studies : The antiproliferative effects were assessed using MTT assays across multiple cancer cell lines. Notably, some derivatives showed enhanced cytotoxicity compared to existing chemotherapeutic agents .

Propiedades

IUPAC Name |

5-naphthalen-2-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c1-2-4-11-7-12(6-5-10(11)3-1)13-8-14-9-15-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGCSVOKHFBQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CN=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460853 | |

| Record name | 5-(Naphthalen-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143659-20-5 | |

| Record name | 5-(Naphthalen-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.